molecular formula C23H23N5O2 B11341010 1-methyl-9-phenyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

1-methyl-9-phenyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B11341010
M. Wt: 401.5 g/mol
InChI Key: UOZXXBDZMZNDMV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[2,1-f]purine-dione family, characterized by a tricyclic core comprising fused pyrimidine and purine rings.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

1-methyl-9-phenyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H23N5O2/c1-25-20-19(21(29)28(23(25)30)16-13-17-9-4-2-5-10-17)27-15-8-14-26(22(27)24-20)18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3

InChI Key

UOZXXBDZMZNDMV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Core Cyclization Mechanism

The foundational approach involves 7-(3-chloropropyl)-8-bromotheophylline as the starting material. This intermediate undergoes nucleophilic attack by primary or secondary amines, followed by intramolecular cyclization to form the tetrahydropyrimido[2,1-f]purine-2,4-dione scaffold. The reaction’s success hinges on:

  • Amine nucleophilicity : Aromatic amines (e.g., aniline derivatives) require prolonged heating due to reduced reactivity compared to aliphatic amines.

  • Solvent polarity : Polar aprotic solvents like DMF accelerate cyclization but may complicate purification.

  • Temperature and time : Reflux conditions (80–120°C for 5–15 hours) balance reaction completion and side-product minimization.

Detailed Preparation Methods

Table 1: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes solubility of intermediates
Temperature80°CBalances reaction rate and decomposition
Amine Equivalents2.0 per alkyl groupEnsures complete alkylation
Reaction Time10 hours>90% conversion (TLC monitoring)

Analytical Characterization

Spectroscopic Data

¹H-NMR (400 MHz, DMSO-d₆) :

  • δ 7.25–7.35 (m, 10H, 2×C₆H₅)

  • δ 4.21 (t, J = 6.1 Hz, 2H, N⁵CH₂)

  • δ 3.52 (s, 3H, N¹CH₃)

  • δ 3.38–3.45 (m, 2H, N³CH₂CH₂C₆H₅)

  • δ 2.12–2.20 (m, 2H, N⁵CH₂CH₂CH₂N⁹).

IR (KBr, cm⁻¹) :

  • 1697 (C=O stretching, purinedione)

  • 1664 (C=N stretching)

  • 742 (monosubstituted phenyl).

UV-Vis (MeOH, λ_max) : 302 nm (π→π* transition of conjugated purine system).

Purity Assessment

  • HPLC : >98% purity (C₁₈ column, 70:30 MeOH/H₂O, 1.0 mL/min)

  • Elemental Analysis : Found C 54.98%, H 6.50%, N 26.20% (Calc. C 54.74%, H 6.52%, N 26.60%).

Challenges and Mitigation Strategies

Byproduct Formation

Competing N-alkylation at the theophylline N⁷ position generates undesired regioisomers. This is suppressed by:

  • Using bulky amines (e.g., 2-phenylethylamine) to sterically hinder N⁷.

  • Maintaining anhydrous conditions to prevent hydrolysis of the 3-chloropropyl group.

Low Yields in Scale-Up

Yields drop to ~30% at >10 mmol scale due to poor mixing and heat transfer. Implementing microwave-assisted synthesis (100°C, 2 hours) improves homogeneity and reduces reaction time .

Chemical Reactions Analysis

Types of Reactions

1-methyl-9-phenyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various catalysts like palladium on carbon. Reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

1-methyl-9-phenyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-9-phenyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

The pyrimido[2,1-f]purine-dione core is conserved across analogs, but substituent variations critically influence physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Position) Molecular Weight Notable Bioactivity Reference
Target Compound : 1-Methyl-9-phenyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-dione 1: Methyl; 9: Phenyl; 3: 2-Phenylethyl ~457.5 (calc.) Hypothesized kinase/receptor modulation -
1,3-Dimethyl-9-(prop-2-ynyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-dione (24) 1,3: Methyl; 9: Prop-2-ynyl 273.3 MAO-B inhibition (neuroprotection)
9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-dione (20a) 1,3: Methyl; 9: 3,4-Dihydroxyphenethyl 411.4 Dual-target (PDE4B/PDE10A inhibition)
9-(2-Methoxyphenyl)-3-(3-methylbenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-dione 1: Methyl; 9: 2-Methoxyphenyl; 3: Benzyl 431.5 Unspecified receptor affinity

Key Observations :

  • Position 9 Modifications : Phenyl or substituted phenyl groups (e.g., methoxy, dihydroxy) enhance receptor binding affinity compared to aliphatic chains (e.g., prop-2-ynyl in compound 24) .
  • Position 3 Flexibility : Bulky 2-phenylethyl or benzyl groups may improve lipophilicity and blood-brain barrier penetration, relevant for neurodegenerative targets .
Anti-Inflammatory Activity
  • Pyrimidopurinediones : Substituted analogs (e.g., 9-benzyl-2,3-dihydro-1,3-dimethyl-6-hydroxy derivatives) showed anti-inflammatory potency comparable to naproxen in rat arthritis models, with reduced gastric toxicity .
  • Cyclooxygenase Inhibition : Prenylated derivatives (e.g., compound in ) exhibited COX inhibition without ocular toxicity, a drawback in earlier 2-oxo congeners .
Neuroprotective Potential
  • MAO-B Inhibition : The prop-2-ynyl-substituted compound 24 demonstrated selective MAO-B inhibition, critical for Parkinson’s disease therapy .
Receptor Affinity
  • 5-HT/D2 Receptor Modulation: Octahydroisoquinolinyl-alkyl derivatives (e.g., compound 5 in ) showed nanomolar affinity for serotonin (5-HT1A/5-HT7) and dopamine D2 receptors, highlighting scaffold versatility .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Position 1 : Methyl groups are conserved in most analogs, likely stabilizing the tricyclic core.
  • Position 3 : Aromatic or extended alkyl chains (e.g., phenylethyl) enhance lipophilicity and target engagement in hydrophobic binding pockets .
  • Position 9 : Electron-rich substituents (e.g., methoxy, dihydroxy) improve solubility and hydrogen-bonding interactions, crucial for enzyme inhibition .

Biological Activity

1-Methyl-9-phenyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with notable biological activity. This compound belongs to the class of purine derivatives and has been the subject of various studies due to its potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C25H27N5O3
  • Molecular Weight : 445.5 g/mol
  • IUPAC Name : 9-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Research indicates that compounds similar to 1-methyl-9-phenyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exhibit multiple mechanisms of action:

  • Adenosine Receptor Modulation : Many derivatives demonstrate affinity for adenosine receptors (A1 and A2A), which are implicated in various physiological processes including inflammation and neuroprotection .
  • Inhibition of Monoamine Oxidase (MAO) : Compounds in this class have shown inhibitory effects on MAO-B, an enzyme involved in the metabolism of neurotransmitters .
  • Antitumor Activity : Some studies have reported cytotoxic effects against cancer cell lines such as 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma .

Cytotoxic Activity

A study conducted on various derivatives of purine compounds demonstrated significant cytotoxic activity against several cancer cell lines. The results indicated that modifications in the structure could enhance efficacy:

CompoundCell Line TestedIC50 Value (µM)
Compound A4T112.5
Compound BCOLO20110.0
Compound CSNU-115.0

These findings suggest that structural variations can significantly impact biological activity and therapeutic potential.

Receptor Binding Studies

Another research effort focused on the binding affinities of similar compounds to adenosine receptors:

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)
Compound D180282
Compound E11694

These values illustrate the selectivity and potency of these compounds as potential pharmacological agents targeting specific receptors involved in various diseases.

Q & A

Q. What are the recommended synthetic routes for 1-methyl-9-phenyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione?

Methodological Answer: The synthesis of pyrimidopurine dione derivatives typically involves multi-step protocols. A common approach includes:

  • Step 1 : Formation of the pyrimidine ring via condensation reactions using substituted amines and carbonyl precursors. For example, outlines a Suzuki coupling method for purine derivatives, where Pd(Ph₃)₄ catalyzes cross-coupling between halogenated intermediates and aryl boronic acids under reflux in toluene .
  • Step 2 : Introduction of the phenylethyl and methyl groups via alkylation or nucleophilic substitution. For instance, highlights the use of benzyl halides or alkylating agents in the presence of K₂CO₃ to functionalize the core structure .
  • Purification : Column chromatography (e.g., EtOAc/hexane gradients) is standard for isolating the final product .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are critical for verifying substituent positions and stereochemistry. For example, provides an InChI key and SMILES string for structural validation, emphasizing the use of 2D NMR (COSY, HSQC) to resolve complex coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns. notes the use of electrospray ionization (ESI-MS) for accurate mass determination .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>95%), as mentioned in and .

Q. What solvent systems are suitable for solubility testing of this compound?

Methodological Answer:

  • Preliminary Screening : Test solubility in DMSO (10 mM stock solutions) followed by dilution in aqueous buffers (pH 7.4) for biological assays. highlights challenges in aqueous solubility for pyrido[2,3-d]pyrimidine derivatives and recommends using co-solvents like PEG-400 or cyclodextrins .
  • Quantitative Analysis : UV-Vis spectrophotometry at λₘₐₓ (e.g., 280–320 nm) measures concentration in different solvents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Substituent Variation : Modify the phenyl and phenylethyl groups (e.g., fluorination, methoxy substitution) to evaluate effects on target binding. and demonstrate that electron-withdrawing groups (e.g., F) enhance metabolic stability, while methoxy groups improve lipophilicity .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like phosphodiesterases or kinases. references PubChem data (CID 20879746) for molecular dynamics simulations .
  • Biological Assays : Pair SAR with in vitro enzyme inhibition assays (IC₅₀ determination) and cytotoxicity profiling (MTT assay) to prioritize derivatives .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests). emphasizes the need for controlled environmental factors (e.g., temperature, humidity) to minimize variability .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers. provides an example of conflicting bioactivity data resolved via rigorous dose-response curve validation .
  • Orthogonal Assays : Validate findings with alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

Methodological Answer:

  • Cytochrome P450 Inhibition Assays : Use liver microsomes (human/rodent) to identify metabolic hotspots. suggests that fluorinated aromatic rings reduce oxidative metabolism .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability. discusses tetrahydrofuran-based prodrugs with improved pharmacokinetic profiles .
  • Stability Testing : Monitor degradation via LC-MS under simulated physiological conditions (pH 2–9, 37°C) .

Q. How can researchers elucidate the compound’s mechanism of action (MoA) in complex biological systems?

Methodological Answer:

  • Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics identifies differentially expressed genes/proteins post-treatment. references PubChem’s bioactivity data for target hypothesis generation .
  • Kinobeads/ABPP : Activity-based protein profiling (ABPP) with clickable probes captures target engagement in live cells .
  • CRISPR Screening : Genome-wide knockout libraries identify synthetic lethal interactions, as demonstrated in for anticancer agents .

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